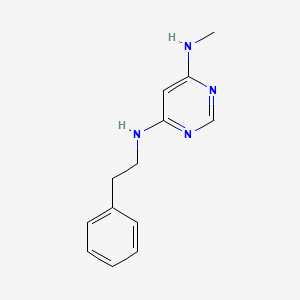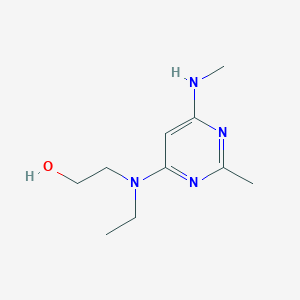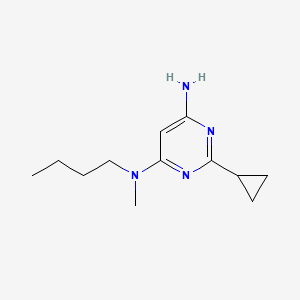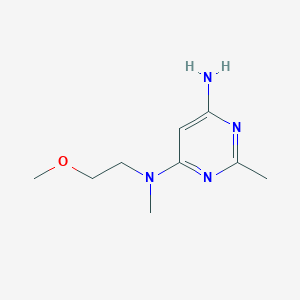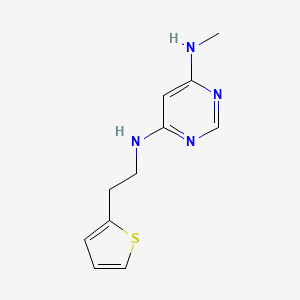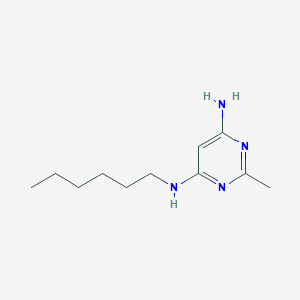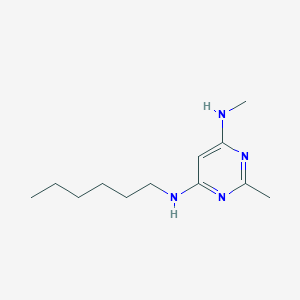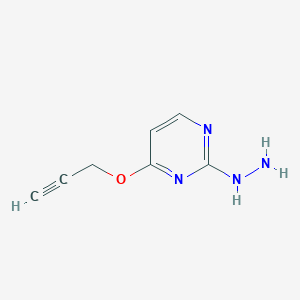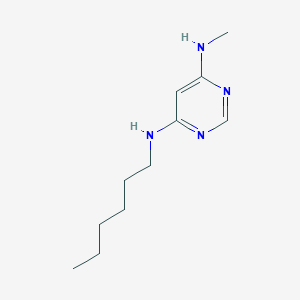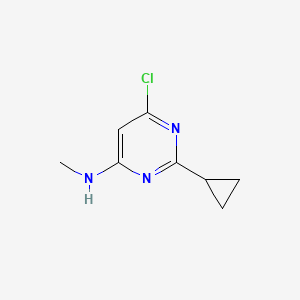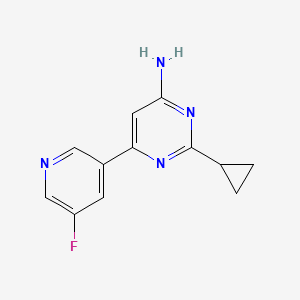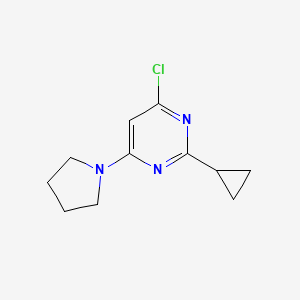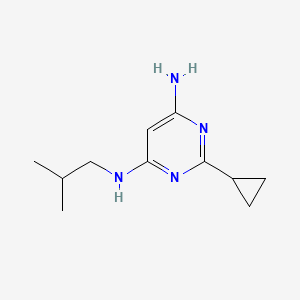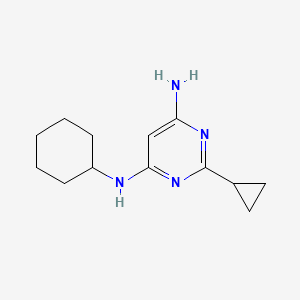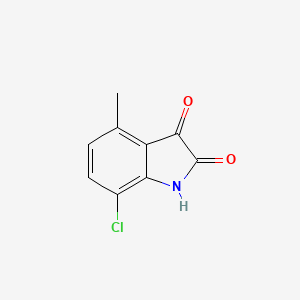
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione
Vue d'ensemble
Description
“7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been considered for many organic and pharmaceutical chemists . The synthesis of “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” has been carried out from 2,3-dihydroindole .Molecular Structure Analysis
The molecular structure of “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” include a molecular weight of 195.6 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
7-Chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione, as a derivative of isatin (1H-indole-2,3-diones), plays a significant role in the synthesis of heterocyclic compounds. Isatins and their derivatives are recognized for their synthetic versatility and a wide range of biological activities, serving as building blocks for creating various N-heterocycles through reactions like Pfitzinger, ring-opening, and ring expansion. This highlights the compound's importance in developing new heterocyclic compounds with potential applications in pharmaceuticals and material science (Zahra Sadeghian Zahra Sadeghian & M. Bayat, 2022).
Indole Synthesis and Biological Activities
The compound is integral to indole synthesis strategies, contributing to the exploration of indole alkaloids known for their vast organic synthesis applications and inspiring new methods for indole synthesis. Indoles are crucial in medicinal chemistry for developing drugs due to their diverse biological activities. The review of indole synthesis presents a classification framework, underscoring the compound's role in advancing synthetic methodologies for indoles, which are key structures in many bioactive compounds (D. Taber & Pavan K. Tirunahari, 2011).
Advances in Synthesis and Bioactivity
Furthermore, advancements in the synthesis of isatin and its analogs, including 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione, have shown these compounds' significant importance in medicinal chemistry. Their versatility as precursors for pharmacologically active heterocyclic compounds exhibits a range of biological activities, such as antimicrobial, anticancer, and antiviral effects. This emphasizes the potential of these compounds in the development of new therapeutic agents (G. Mathur & S. Nain, 2014).
Derivatization and Pharmaceutical Applications
The derivatization and bioactivity of isatin-based compounds demonstrate their therapeutic importance, with various derivatives showing potential as analgesics, anticancer, anti-inflammatory, and antitubercular agents. These findings highlight the compound's role in developing new drugs with improved efficacy and fewer side effects, offering a pathway for overcoming resistance issues in current treatments (G. Chauhan et al., 2020).
Safety And Hazards
The safety information for “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
7-chloro-4-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-3-5(10)7-6(4)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUWWCOQJNSGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



